2-Chloroquinolin-6-ol hydrochloride basic properties
2-Chloroquinolin-6-ol hydrochloride basic properties
An In-Depth Technical Guide to 2-Chloroquinolin-6-ol Hydrochloride: Core Properties and Applications in Synthetic Chemistry
Authored by a Senior Application Scientist
Foreword: This document serves as a comprehensive technical guide on 2-Chloroquinolin-6-ol hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While much of the available literature focuses on the free base, 2-Chloroquinolin-6-ol, this guide synthesizes the existing data and provides logical, experience-based insights into the properties and handling of its hydrochloride salt. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and understanding the chemistry of its functionalized derivatives is paramount for innovation.[1][2][3] This guide is structured to provide both foundational knowledge and practical, field-proven protocols.
Core Compound Profile and Physicochemical Properties
2-Chloroquinolin-6-ol hydrochloride is the salt form of 2-Chloroquinolin-6-ol, an organochlorine and monohydroxyquinoline compound.[4] The presence of the chlorine atom at the 2-position and the hydroxyl group at the 6-position makes it a versatile intermediate for synthesizing a wide array of more complex molecules.[5] The hydrochloride salt is typically prepared to enhance solubility in aqueous media and improve handling characteristics, although specific data for the salt is sparse. The properties listed below primarily pertain to the free base, 2-Chloroquinolin-6-ol.
Table 1: Physicochemical Properties of 2-Chloroquinolin-6-ol
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 577967-89-6 | [4] |
| Molecular Formula | C₉H₆ClNO | [4] |
| Molecular Weight | 179.60 g/mol | [4] |
| Appearance | Pale Beige Solid | [4] |
| Melting Point | 192 °C | [4] |
| Boiling Point (Predicted) | 342.1 ± 22.0 °C | [4] |
| Density (Predicted) | 1.412 g/cm³ | [4] |
| pKa (Predicted) | 8.62 ± 0.40 | [4] |
| Solubility | Slightly soluble in Acetonitrile and DMSO |[4] |
Synthesis, Purification, and Salt Formation
The synthesis of 2-Chloroquinolin-6-ol is a multi-step process that leverages established heterocyclic chemistry principles. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.
Synthesis of 2-Chloroquinolin-6-ol (Free Base)
Two primary routes are described in the literature. The first is a dealkylation of a methoxy precursor, and the second is a cyclization-based method detailed in patent literature.
Protocol 1: Demethylation of 2-Chloro-6-methoxyquinoline [4]
This method is predicated on the cleavage of an aryl methyl ether using a strong Lewis acid like boron tribromide (BBr₃). The choice of BBr₃ is effective for its high efficiency in cleaving aryl ethers under relatively mild conditions, minimizing side reactions.
-
Step 1: Reaction Setup: Dissolve 2-chloro-6-methoxyquinoline (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Step 2: Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add boron tribromide (BBr₃, ~5.0 eq.) dropwise to the stirred solution. The significant excess of BBr₃ ensures the reaction goes to completion.
-
Step 3: Reaction Progression: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Continue stirring for approximately 15 hours.
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Step 4: Quenching: Upon reaction completion (monitored by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
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Step 5: Extraction and Purification: Extract the product with DCM (4x). Combine the organic layers, wash with water (3x), and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure to yield the crude product. Further purification can be achieved via recrystallization.
Protocol 2: Cyclization and Acidification (Adapted from Patent CN101941947B) [6]
This industrial-scale synthesis involves a ring-closure reaction followed by reduction and acidification to yield the final product.
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Step 1: Ring Closure & Reduction: A substituted anilide precursor undergoes a base-catalyzed cyclization, followed by a reduction step (e.g., using sodium hydrosulfite) to form a sodium salt of the quinoline intermediate in a solvent like acetone.
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Step 2: Decolorization: The resulting sodium salt is dissolved in hot water (~60 °C), and activated carbon is added to decolorize the solution. The mixture is filtered to remove the carbon.
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Step 3: Acidification (Precipitation): The filtrate is transferred to a reaction kettle. Concentrated hydrochloric acid is added dropwise while maintaining the temperature at approximately 40 °C, until the pH of the solution is between 4 and 6.
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Step 4: Isolation: The precipitated solid, 2-chloro-6-hydroxyquinoline, is collected by filtration, washed with hot water, and then dried.
Caption: Workflow for the synthesis of 2-Chloroquinolin-6-ol.
Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction designed to improve the compound's handling and solubility profile.
Protocol 3: Hydrochloride Salt Formation (General Procedure)
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Step 1: Dissolution: Dissolve the purified 2-Chloroquinolin-6-ol free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
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Step 2: Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) to the stirred solution of the free base.
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Step 3: Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by vacuum filtration.
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Step 4: Drying: Wash the collected solid with a small amount of the cold anhydrous solvent and dry under vacuum to yield 2-Chloroquinolin-6-ol hydrochloride.
Analytical and Spectral Characterization
Full spectral data for 2-Chloroquinolin-6-ol is not widely published. However, its expected characteristics can be inferred from data on the closely related 2-chloroquinoline.[7][8][9]
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¹H NMR: The spectrum is expected to show a series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will be influenced by the electron-donating hydroxyl group, while those on the pyridine ring will be affected by the electron-withdrawing chlorine atom and the ring nitrogen.
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¹³C NMR: The spectrum will display nine distinct signals for the aromatic carbons. The carbon bearing the chlorine (C2) will be significantly shifted, as will the carbon attached to the hydroxyl group (C6).
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Infrared (IR) Spectroscopy: Key expected peaks include a broad O-H stretch around 3200-3400 cm⁻¹ for the hydroxyl group, C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region characteristic of the quinoline ring, and a C-Cl stretch. IR spectra for 2-chloroquinoline are publicly available for comparison.[7][9]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Electron ionization mass spectra for 2-chloroquinoline are available in the NIST database.[10]
Chemical Reactivity and Stability
The utility of 2-Chloroquinolin-6-ol hydrochloride as a synthetic intermediate stems from its distinct reactive sites.
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Reactivity at the 2-Position: The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution.[11] This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This reactivity allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity. This has been explored in the development of potential inhibitors for SARS-CoV-2 proteases.[11]
-
Reactivity at the 6-Position: The hydroxyl group is a classical nucleophile and can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This provides another handle for structural modification and library generation.
-
Stability and Storage: The free base is reported to be light-sensitive. It is recommended to store the compound under an inert gas (nitrogen or argon) at refrigerated temperatures (2-8°C).[4] The hydrochloride salt is expected to be more stable and less sensitive to air and light than the free base.
Applications in Research and Drug Development
2-Chloroquinolin-6-ol is primarily valued as an organic intermediate for the synthesis of more complex pharmaceutical compounds.[5] The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1][3]
-
Scaffold for Library Synthesis: Its two distinct points for chemical modification allow it to be used as a starting point for creating libraries of related compounds for high-throughput screening.
-
Broad Biological Potential: Quinoline derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[1][2][3][12] For example, derivatives of 2-chloroquinoline have been synthesized and evaluated as non-azole antimycotic agents.[12] The introduction of a chlorine atom can significantly modulate a compound's biological activity and pharmacokinetic properties.[13]
Caption: Use of a core scaffold for generating a chemical library.
Safety and Handling
No specific safety data sheet (SDS) for 2-Chloroquinolin-6-ol hydrochloride was found. The following recommendations are based on data for 2-chloroquinoline and other related halo-hydroxyquinolines.[14][15][16]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[16]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[15]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[14]
-
Conclusion
2-Chloroquinolin-6-ol hydrochloride represents a valuable and versatile chemical building block for drug discovery and development. Its key attributes—a privileged quinoline core and two distinct, reactive functional groups—make it an ideal starting material for the synthesis of compound libraries aimed at a multitude of biological targets. While detailed characterization data for the hydrochloride salt itself is limited, a robust understanding can be built from the extensive literature on the free base and related quinoline analogs. Adherence to appropriate safety protocols is essential when handling this and related compounds. Further research into the specific biological activities of its direct derivatives is warranted and holds promise for the development of novel therapeutic agents.
References
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El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & Abdel-Hafez, A. A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. [Link]
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Venkatesan, S., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 136, 106558. [Link]
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Kumar, S., et al. (2011). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. Medicinal Chemistry Research, 20(8), 1340–1348. [Link]
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Safety Data Sheet. (2019, January 25). SDS US. [Link]
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Bachman, G. B., & Cooper, D. E. (1944). QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES. The Journal of Organic Chemistry, 9(4), 302–309. [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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CORTEX BIOCHEM. (n.d.). 2-Chloroquinolin-6-ol. Retrieved from [Link]
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Suthar, K., et al. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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El-Dean, A. M. K., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(1), 64-74. [Link]
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Caloong Chemical. (2026, February 7). 2-Hydroxy-6-Chloroquinoline (CAS 2427-71-6) Supplier in China. [Link]
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J&K Scientific LLC. (n.d.). 2-Chloroquinolin-6-ol. Retrieved from [Link]
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McComas, C. C., et al. (2004). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters, 6(16), 2671–2674. [Link]
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Kumar, A., et al. (2011). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]
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Cyboran-Mikołajczyk, S., et al. (2025). The influence of the chlorine atom on the biological activity of 2′-hydroxychalcone in relation to the lipid phase of biological membranes - Anticancer and antimicrobial activity. ResearchGate. [Link]
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ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
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